molecular formula C10H16 B1585581 1,3,5,5-Tetramethyl-1,3-cyclohexadiene CAS No. 4724-89-4

1,3,5,5-Tetramethyl-1,3-cyclohexadiene

Cat. No. B1585581
CAS RN: 4724-89-4
M. Wt: 136.23 g/mol
InChI Key: SZHAWDAGEJWQJK-UHFFFAOYSA-N
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Description

1,3,5,5-Tetramethyl-1,3-cyclohexadiene is a chemical compound with the molecular formula C10H16 . It has a molecular weight of 136.2340 . The IUPAC Standard InChI is InChI=1S/C10H16/c1-8-5-9(2)7-10(3,4)6-8/h5-6H,7H2,1-4H3 .


Molecular Structure Analysis

The molecular structure of 1,3,5,5-Tetramethyl-1,3-cyclohexadiene can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1,3,5,5-Tetramethyl-1,3-cyclohexadiene has a density of 0.82 . Its boiling point is 162.3°C at 760 mmHg . The vapor pressure is 2.85mmHg at 25°C . The refractive index is 1.4650 .

Scientific Research Applications

Thermodynamic Properties and Isomerization

A study conducted by Egger and Jola (1969) investigated the NO-catalyzed isomerization of 3-methylene-1,5,5-trimethyl-cyclohexene to TECD in the gas phase, providing thermodynamic data from equilibrium measurements. This research highlights the role of TECD in understanding the strength and behavior of CH bonds in different chemical environments, contributing valuable data for theoretical predictions and practical applications in chemical synthesis and energy conversion processes (Egger & Jola, 1969).

Catalysis and Nanotechnology

TECD and related compounds have been utilized in studies involving nanocatalysts for hydrogenation processes. Thomas et al. (2003) described the application of bimetallic nanoparticles in the hydrogenation of polyenes, including compounds similar to TECD, demonstrating the potential of these materials in facilitating efficient, selective chemical transformations at low temperatures. This research underscores the importance of TECD derivatives in the development of advanced catalytic systems and materials science (Thomas et al., 2003).

Photochemical Studies

The photochemical properties of cyclohexadienes, closely related to TECD, have been extensively studied due to their relevance in organic synthesis and photobiological reactions. Wolf et al. (2018) utilized ultrafast electron diffraction to observe the ring-opening reaction of 1,3-cyclohexadiene, a process fundamental to many chemical and biological systems. This study provides insights into the dynamics of photochemical reactions, which are essential for the design of photoresponsive materials and the understanding of photobiological processes (Wolf et al., 2018).

Polymer Science

Research on the polymerization of cyclohexadienes, including TECD, offers valuable information for the synthesis of novel polymers with unique properties. Hong and Mays (2001) studied the anionic polymerization of 1,3-cyclohexadiene, providing a basis for understanding the polymerization behavior of similar dienes and their potential applications in creating new materials with tailored mechanical and chemical properties (Hong & Mays, 2001).

Safety And Hazards

When handling 1,3,5,5-Tetramethyl-1,3-cyclohexadiene, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces. Wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,3,5,5-tetramethylcyclohexa-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16/c1-8-5-9(2)7-10(3,4)6-8/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHAWDAGEJWQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(C1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0063575
Record name 1,3-Cyclohexadiene, 1,3,5,5-tetramethyl-
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Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3,5,5-Tetramethyl-1,3-cyclohexadiene

CAS RN

4724-89-4
Record name 1,3,5,5-Tetramethyl-1,3-cyclohexadiene
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Record name 1,3,5,5-Tetramethyl-1,3-cyclohexadiene
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Record name 1,3-Cyclohexadiene, 1,3,5,5-tetramethyl-
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Record name 1,3-Cyclohexadiene, 1,3,5,5-tetramethyl-
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Record name 1,3,5,5-tetramethylcyclohexa-1,3-diene
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Record name 1,3,5,5-TETRAMETHYL-1,3-CYCLOHEXADIENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
KW Egger - International Journal of Chemical Kinetics, 1969 - Wiley Online Library
The gas phase, nitric oxide catalyzed positional isomerization of 3‐methylene‐1,5,5‐trimethylcyclohexene (MTC) into 1,3,5,5‐tetramethyl‐1,3‐cyclohexadiene (TECD) has been studied …
Number of citations: 7 onlinelibrary.wiley.com
VN Piottukh-Peletskii, RN Berezina… - Bulletin of the Academy …, 1973 - Springer
Conclusions 1. The reaction of iron dodecacarbonyl with 2, 4, 6-trimethyl-1, 4-cyclohexadiene gives a mixture of isomeric iron tricarbonyl 5-endo-H- and 5-exo-H-1, 3,5-trimethyl-1,3-…
Number of citations: 3 link.springer.com
M Paulis, M Martın, DB Soria, A Dıaz… - Applied Catalysis A …, 1999 - Elsevier
Niobium oxide (Nb 2 O 5 ) has been prepared from a precursor solution of NbCl 5 in ethanol. The effect of pH, water content for hydrolysis and calcination temperature on microstructural…
Number of citations: 145 www.sciencedirect.com
A Andreou, M Leskes, PG Jambrina, GJ Tustin… - Chemical …, 2015 - pubs.rsc.org
The hydroboration 1,3- and 1,4-cyclic dienes has been systematically investigated. The behavior of such dienes towards mono and dihydroboration was monitored directly by 11B NMR …
Number of citations: 6 pubs.rsc.org
A Andreou, M Leskes, PG Jambrina, GJ Tustin… - core.ac.uk
The hydroboration 1, 3-and 1, 4-cyclic dienes has been systematically investigated. The behavior of such dienes towards mono and dihydroboration was monitored directly by 11B NMR …
Number of citations: 0 core.ac.uk
L Hamdan, K Abdel-Maksoud, R Radia… - Péter R. Surján: A …, 2016 - Springer
Hydroboration and subsequent use of boron compounds in novel organic synthesis have been fl ourishing in recent years largely due to its amiability in producing asymmetric stereo- …
Number of citations: 3 link.springer.com
CSQ Lew, JR Brisson, LJ Johnston - The Journal of Organic …, 1997 - ACS Publications
Reactivity of Radical Cations: Generation, Characterization, and Reactivity of 1,3-Diene Radical Cations1 | The Journal of Organic Chemistry ACS ACS Publications C&EN CAS Find my …
Number of citations: 35 pubs.acs.org
BD Gute, SC Basak, D Mills… - Internet Electron. J. Mol …, 2002 - biochempress.com
Motivation. In the past, molecular similarity spaces have been developed from arbitrary sets of molecular properties or theoretical descriptors and the results of property estimation …
Number of citations: 33 biochempress.com
M Arabiourrutia, G Lopez, G Elordi, M Olazar… - International Journal of …, 2007 - degruyter.com
Used tyres pose a serious environmental problem and pyrolysis is considered one of the more feasible solutions that may be economically profitable on a large scale. In this study the …
Number of citations: 20 www.degruyter.com
ED Hernandez, FC Jentoft - ACS Catalysis, 2020 - ACS Publications
The conversion of methanol to olefins on zeolites and zeotypes is an industrially important process, yet the mechanistic details remain unresolved. Various cyclic alkenyl and alkadienyl …
Number of citations: 31 pubs.acs.org

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